molecular formula C18H18ClFN4O2 B2771082 2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide CAS No. 1427976-87-1

2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide

Cat. No. B2771082
CAS RN: 1427976-87-1
M. Wt: 376.82
InChI Key: IENKKXOFPXAMBL-UHFFFAOYSA-N
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Description

The compound is a derivative of fluoropyridines, which are a class of organic compounds containing a pyridine ring substituted with one or more fluorine atoms . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem due to their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . A common method for the synthesis of difluoropyridines involves the nucleophilic substitution of chlorine in chlorofluoropyridines with potassium fluoride .


Chemical Reactions Analysis

Fluoropyridines can participate in a variety of chemical reactions. For example, they can undergo substitution reactions, where one or more hydrogen atoms in the pyridine ring are replaced by other atoms or groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. For example, 2-chloro-3-fluoropyridine, a related compound, has a boiling point of 80 °C/80 mmHg and a density of 1.323 g/mL at 25 °C .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. For example, 2-chloro-3-fluoropyridine is classified as Acute Tox. 4 Oral and Eye Dam. 1, indicating that it is harmful if swallowed and causes serious eye damage .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Fluoropyridines are of interest in the development of new pharmaceuticals and agrochemicals due to their unique properties .

properties

IUPAC Name

2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN4O2/c19-15-7-6-14(20)17(22-15)18(26)24-10-8-23(9-11-24)12-16(25)21-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENKKXOFPXAMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C(=O)C3=C(C=CC(=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide

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